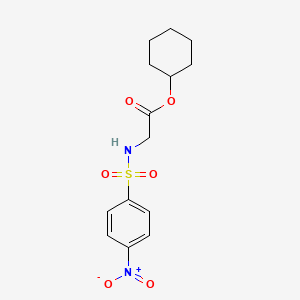
Cyclohexyl 2-(4-nitrobenzenesulfonamido)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl 2-(4-nitrobenzenesulfonamido)acetate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a cyclohexyl group, a nitrobenzenesulfonamido group, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 2-(4-nitrobenzenesulfonamido)acetate typically involves the reaction of cyclohexyl acetate with 4-nitrobenzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions. The process may involve multiple steps, including the formation of intermediate compounds, purification, and final product isolation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 2-(4-nitrobenzenesulfonamido)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The sulfonamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas can be used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonamido group.
Major Products Formed
Oxidation: Products may include nitroso and hydroxylamine derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted sulfonamides can be formed.
Scientific Research Applications
Cyclohexyl 2-(4-nitrobenzenesulfonamido)acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexyl 2-(4-nitrobenzenesulfonamido)acetate involves its interaction with specific molecular targets. The nitrobenzenesulfonamido group can bind to active sites on enzymes or receptors, inhibiting their function. This interaction can disrupt biological pathways and lead to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-2-aminoethanesulfonic acid: Used as a buffer in biochemical studies.
Cyclohexyl acetate: A simpler ester used in organic synthesis.
4-nitrobenzenesulfonamide: A related sulfonamide with similar functional groups.
Uniqueness
Cyclohexyl 2-(4-nitrobenzenesulfonamido)acetate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C14H18N2O6S |
|---|---|
Molecular Weight |
342.37 g/mol |
IUPAC Name |
cyclohexyl 2-[(4-nitrophenyl)sulfonylamino]acetate |
InChI |
InChI=1S/C14H18N2O6S/c17-14(22-12-4-2-1-3-5-12)10-15-23(20,21)13-8-6-11(7-9-13)16(18)19/h6-9,12,15H,1-5,10H2 |
InChI Key |
XISORPJGTBPTKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















